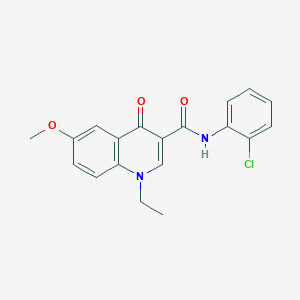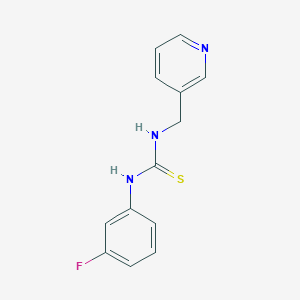
N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the quinolinecarboxamide family. It has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to act by inhibiting various biological targets such as enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. It has also been shown to modulate the activity of various receptors such as GABA-A, NMDA, and serotonin receptors.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of DNA gyrase and topoisomerase IV. It has also been shown to modulate the activity of various neurotransmitters such as GABA, glutamate, and serotonin, which are involved in the regulation of mood, cognition, and behavior. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
实验室实验的优点和局限性
N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has several advantages for lab experiments. For example, it is readily available and relatively inexpensive compared to other compounds with similar biological activity. It also has a wide range of biological targets, which makes it useful for studying various biological processes. However, it also has some limitations. For example, it has low solubility in water, which may limit its use in some experiments. It also has potential toxicity, which may require caution when handling and using the compound.
未来方向
N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has several potential future directions for research. For example, it may be useful for the development of new drugs for the treatment of various diseases such as cancer, bacterial infections, and viral infections. It may also be useful for the development of new tools for studying various biological processes such as protein-protein interactions, signal transduction pathways, and gene expression. In addition, it may be useful for the development of new imaging agents for diagnostic purposes.
合成方法
The synthesis of N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide involves the reaction of 2-chloroaniline with 2-ethoxyacetylacetone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with 6-methoxy-2-naphthoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The final product is obtained after purification by column chromatography or recrystallization.
科学研究应用
N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, bacterial infections, and viral infections. In pharmacology, it has been studied for its potential use as a modulator of various biological targets such as enzymes, receptors, and ion channels. In biochemistry, it has been investigated for its potential use as a tool for studying various biological processes such as protein-protein interactions, signal transduction pathways, and gene expression.
属性
IUPAC Name |
N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22-11-14(19(24)21-16-7-5-4-6-15(16)20)18(23)13-10-12(25-2)8-9-17(13)22/h4-11H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVOFZOKQAFCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5230083.png)
![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)
![1-{[2-(1-piperidinyl)ethyl]thio}[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5230099.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
![N-ethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230132.png)
![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B5230142.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)

![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)
![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![4-methyl-N-{2-[(1-pyrrolidinylacetyl)amino]ethyl}benzamide](/img/structure/B5230179.png)
